2-(9-Bromononyl)-3-methyl-5-pentylfuran
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Overview
Description
2-(9-Bromononyl)-3-methyl-5-pentylfuran is a synthetic organic compound characterized by a furan ring substituted with a 9-bromononyl chain, a methyl group, and a pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Bromononyl)-3-methyl-5-pentylfuran typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 9-Bromononyl Chain: The 9-bromononyl chain can be introduced via a nucleophilic substitution reaction, where a suitable bromononyl halide reacts with the furan ring.
Addition of Methyl and Pentyl Groups: The methyl and pentyl groups can be added through alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(9-Bromononyl)-3-methyl-5-pentylfuran can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form a non-brominated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under mild conditions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Non-brominated derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-(9-Bromononyl)-3-methyl-5-pentylfuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(9-Bromononyl)-3-methyl-5-pentylfuran involves its interaction with specific molecular targets and pathways. The bromine atom and the furan ring play crucial roles in its reactivity and biological activity. The compound may interact with cellular proteins, enzymes, or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(9-Bromononyl)-1,3-dioxolane: Another compound with a 9-bromononyl chain but with a dioxolane ring instead of a furan ring.
9-Bromo-1-nonanol: A simpler compound with a 9-bromononyl chain and a hydroxyl group.
Uniqueness
2-(9-Bromononyl)-3-methyl-5-pentylfuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its combination of a furan ring with a 9-bromononyl chain, a methyl group, and a pentyl group makes it a versatile compound for various applications.
Properties
CAS No. |
88646-93-9 |
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Molecular Formula |
C19H33BrO |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(9-bromononyl)-3-methyl-5-pentylfuran |
InChI |
InChI=1S/C19H33BrO/c1-3-4-10-13-18-16-17(2)19(21-18)14-11-8-6-5-7-9-12-15-20/h16H,3-15H2,1-2H3 |
InChI Key |
LCYQEITWEQXUMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(O1)CCCCCCCCCBr)C |
Origin of Product |
United States |
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